molecular formula C16H12N2O3 B11705778 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11705778
M. Wt: 280.28 g/mol
InChI Key: HGFGKQXKPKMVNA-LICLKQGHSA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide (hereafter referred to as H2L1) is a Schiff base derived from the condensation of 2-furancarboxylic acid hydrazide and 2-hydroxy-1-naphthaldehyde. Its structure features a furan ring, a hydroxynaphthyl group, and an azomethine (C=N) linkage in the E-configuration . This compound belongs to the broader class of acylhydrazones, which are renowned for their biological activities (e.g., anticancer, antimicrobial) and coordination chemistry with transition metals .

This article provides a detailed comparison of H2L1 with structurally analogous compounds, focusing on synthesis, structural features, spectral properties, and biological activities.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C16H12N2O3/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-17-18-16(20)15-6-3-9-21-15/h1-10,19H,(H,18,20)/b17-10+

InChI Key

HGFGKQXKPKMVNA-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CO3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide in an ethanol solution. The reaction mixture is refluxed with stirring at 70°C for several hours, followed by filtration and slow evaporation to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide exhibits notable anticancer properties. Key findings include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been shown to cause S-phase arrest in various cancer cell lines, inhibiting their proliferation .
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus .
  • Potential Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms require further investigation.

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with enhanced properties:

  • Polymerization Studies : Initial studies suggest that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid structure and functional groups.

Sensor Development

Its unique electronic properties may be leveraged in the development of chemical sensors:

  • Conductive Polymers : Research is ongoing to explore its potential in creating conductive polymer composites that can detect specific analytes through changes in electrical conductivity.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis; S-phase cell cycle arrest
Antimicrobial agentEffective against E. coli and S. aureus
Material SciencePolymer chemistryEnhances thermal stability; potential for sensors

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can chelate metal ions, forming stable complexes that can inhibit enzyme activity or disrupt DNA replication. The azomethine group (>C=N-) plays a crucial role in these interactions by acting as a donor site for metal ions .

Comparison with Similar Compounds

Comparison of Physicochemical Properties

Spectral and Crystallographic Data

Compound IR C=O (cm⁻¹) IR C=N (cm⁻¹) Melting Point (°C) Yield (%)
H2L1 1664 1629 Not reported 85
L1 (methoxy-hydroxyphenyl) 1664 1629 183 54
N′-[(E)-2-furylmethylene]-2-naphthyloxy 1678 1615 195 72

Notes:

  • Electron-withdrawing groups (e.g., nitro, chloro) shift C=O stretches to higher frequencies .
  • Higher melting points correlate with extended conjugation (e.g., naphthyl vs. phenyl) .

Coordination Chemistry

Ligand Metal Ions Coordinated Geometry Donor Atoms Biological Activity
H2L1 Co(II), Ni(II), Cu(II) Octahedral O, N, O Antimicrobial
2-Hydroxybenzohydrazide Cu(II), Cr(III) Square planar O, N DNA binding
L1 (methoxy-hydroxyphenyl) Co(II), Cd(II) Tetrahedral O, N Not reported

Key Findings :

  • H2L1 ’s tridentate nature stabilizes higher coordination numbers (e.g., octahedral Co(II)) .
  • Chlorinated analogs (e.g., 2-chlorophenoxy) form more stable complexes due to inductive effects .

Antimicrobial Activity

  • H2L1 and its metal complexes exhibit moderate activity against Staphylococcus aureus and Candida albicans .
  • N′-[(E)-(5-(4-chlorophenyl)furan-2-yl)methylene]-1-hydroxy-2-naphthohydrazide shows enhanced antifungal activity due to chloro and naphthyl groups .

Anticancer Potential

  • Acylhydrazones with electron-deficient aryl groups (e.g., nitro, bromo) demonstrate superior anticancer activity via apoptosis induction .
  • H2L1 ’s naphthyl group may enhance DNA intercalation, though specific studies are pending .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article synthesizes the available literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H12N2O3C_{16}H_{12}N_2O_3, characterized by a dihedral angle of 21.3° between the naphthalene and furan rings. The structure is stabilized by intramolecular hydrogen bonds, contributing to its biological activity .

Antimicrobial Activity

Antibacterial Effects:
Research indicates that Schiff bases, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds show effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (μM)Target Bacteria
Schiff Base A15.625–62.5Staphylococcus aureus
Schiff Base B62.5–125Enterococcus faecalis

These compounds demonstrate bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production .

Antifungal Activity:
The antifungal potential of these compounds is comparatively lower but still notable. Studies report MIC values ranging from 31.2 to 125 μg/mL against various fungi, indicating moderate efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH radical scavenging method. The IC50 value for this compound is significantly lower than that of standard antioxidants, indicating strong free radical scavenging ability.

CompoundIC50 (μg/mL)Reference
This compound6.12
Ascorbic Acid28.21Standard

This suggests that the compound can effectively donate electrons and protons, enhancing its antioxidant properties .

Anticancer Potential

Emerging studies have also highlighted the anticancer activity of Schiff bases derived from similar structures. For instance, derivatives have shown cytotoxicity against various cancer cell lines with CC50 values exceeding 100 μM in non-cancerous cells, indicating a selective action against cancerous cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several Schiff bases, this compound was found to outperform traditional antibiotics like ciprofloxacin in inhibiting biofilm formation in MRSA strains .

Case Study 2: Antioxidant Activity

A study measuring the DPPH scavenging activity found that this compound exhibited superior antioxidant properties compared to other synthesized ligands derived from similar precursors .

Q & A

Q. How can researchers validate biological activity (e.g., anti-TB or analgesic) while minimizing toxicity?

  • Protocol : Conduct in vivo assays (e.g., Mycobacterium tuberculosis H37Rv inhibition). Use redox-modulating assays (e.g., DPPH scavenging) to assess antioxidant synergy. Perform intestinal permeability tests (Caco-2 cell monolayers) to predict bioavailability .

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